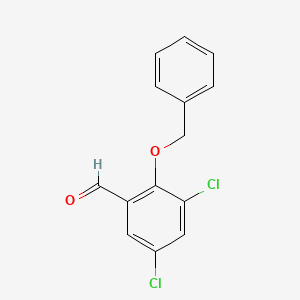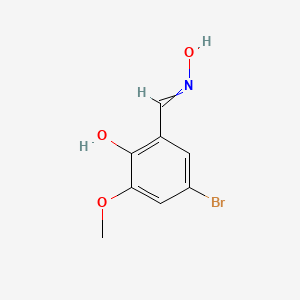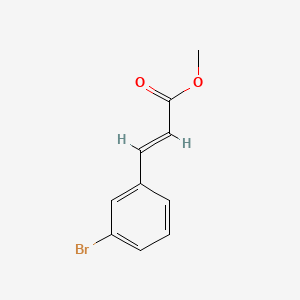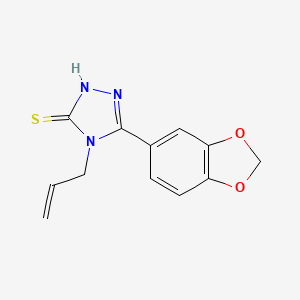
4-fluoro-1H-indazol-7-amine
Vue d'ensemble
Description
4-Fluoro-1H-indazol-7-amine is a chemical compound with the CAS Number: 866144-03-8 . It has a molecular weight of 151.14 and its IUPAC name is 4-fluoro-1H-indazol-7-amine . It is a solid substance and should be stored in a dark place, sealed in dry, at 2-8°C .
Synthesis Analysis
The synthesis of indazole derivatives, including 4-fluoro-1H-indazol-7-amine, has been a topic of interest in medicinal chemistry . The synthesis of indazole derivatives often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . A specific synthesis method for a similar compound involves a radical allyl bromination of indazol-4-one at position 7 by the action of N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator in carbon tetrachloride .Molecular Structure Analysis
The molecular structure of 4-fluoro-1H-indazol-7-amine is represented by the linear formula C7H6FN3 . The InChI code for this compound is 1S/C7H6FN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11) .Physical And Chemical Properties Analysis
4-Fluoro-1H-indazol-7-amine is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C .Applications De Recherche Scientifique
Antitumor Activity
Indazole derivatives have been explored for their potential in cancer treatment. For example, some 1H-indazole-3-amine derivatives have shown promising results in antitumor activity studies. While specific data on “4-fluoro-1H-indazol-7-amine” is not readily available, its structural similarity to these compounds suggests it could be researched for similar applications .
Antimicrobial Properties
Indazoles are known to exhibit antimicrobial activities against a range of bacteria, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli. The presence of a fluoro group, as in “4-fluoro-1H-indazol-7-amine”, might influence this activity, making it a candidate for further study in this field .
Inhibition of Kinases
Some indazole-containing compounds have been identified as potent inhibitors of kinases, which are enzymes involved in inflammation and cancer. “4-fluoro-1H-indazol-7-amine” could potentially be investigated for its ability to inhibit specific kinases related to chronic inflammatory diseases .
Synthetic Approaches
The synthesis of indazole compounds is an active area of research. “4-fluoro-1H-indazol-7-amine” could be used as a starting material or intermediate in the development of new synthetic methods for indazoles .
Therapeutic Potential
Indazole compounds have been synthesized and evaluated for their therapeutic potential against various diseases. The unique structure of “4-fluoro-1H-indazol-7-amine” may offer new opportunities for the development of treatments for conditions such as bacterial infections and possibly others .
Safety and Hazards
The safety information for 4-fluoro-1H-indazol-7-amine indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Indazole-containing derivatives, including 4-fluoro-1H-indazol-7-amine, have gained considerable attention in the field of medicinal chemistry due to their broad range of chemical and biological properties . They are important building blocks for many bioactive natural products and commercially available drugs . Therefore, the future directions in the study of 4-fluoro-1H-indazol-7-amine and similar compounds may involve further exploration of their synthesis methods, biological activities, and potential applications in drug development .
Mécanisme D'action
Target of Action
4-Fluoro-1H-indazol-7-amine is a compound that has been studied for its potential therapeutic applications Indazole derivatives, a class to which this compound belongs, have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and are often implicated in diseases such as cancer .
Mode of Action
It can be inferred from related studies that indazole derivatives interact with their targets, leading to changes in cellular processes . For instance, the inhibition of kinases can disrupt cell cycle progression, potentially leading to cell death in cancerous cells .
Biochemical Pathways
For instance, they can affect the CHK1, CHK2, and SGK pathways, which are involved in cell cycle regulation and volume regulation . The disruption of these pathways can lead to downstream effects such as apoptosis or cell death, particularly in cancer cells .
Result of Action
Based on the known effects of indazole derivatives, it can be inferred that the compound may have antitumor activity . For instance, certain indazole derivatives have been shown to have significant anti-proliferative activity against Hep-G2 cells .
Action Environment
The action, efficacy, and stability of 4-Fluoro-1H-indazol-7-amine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability . Additionally, the compound’s action could be influenced by the physiological environment, including pH, presence of other molecules, and cellular conditions.
Propriétés
IUPAC Name |
4-fluoro-1H-indazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFIZWATXFSGMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363405 | |
| Record name | 4-fluoro-1H-indazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866144-03-8 | |
| Record name | 4-fluoro-1H-indazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-1H-indazol-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline](/img/structure/B1332585.png)





![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)

![1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanone oxime](/img/structure/B1332646.png)

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)
![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)
